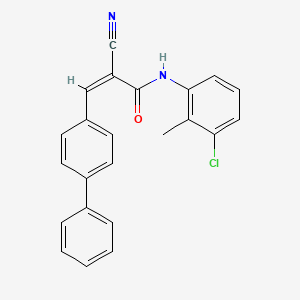
Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride is an intriguing compound with multifaceted applications in various fields of science. Its molecular structure comprises a piperazine ring substituted with hydroxy and ether groups, lending it unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride can be achieved via a multi-step synthetic process. Starting with the formation of the piperazine ring, subsequent steps involve introducing the hydroxy group and the alkynyl ether side chain. Reaction conditions such as temperature, solvent, and catalyst choice play a critical role in optimizing yields and purity.
Industrial Production Methods: For industrial-scale production, the process is typically streamlined and optimized for cost-efficiency. This may involve continuous flow reactors and in-line purification techniques to ensure consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction processes can target the alkyne moiety, converting it into corresponding alkanes or alkenes.
Substitution: Various nucleophilic and electrophilic substitution reactions can modify the piperazine ring or side chains.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or lithium aluminum hydride (LiAlH4).
Substitution: Typical reagents include halides, alkylating agents, and bases like NaH or KOH.
Major Products: These reactions yield a variety of derivatives, each possessing distinct properties that can be tailored for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, this compound serves as a building block for constructing complex molecules, facilitating various transformations due to its functional groups.
Biology: Its biological activity includes potential use as a pharmacophore in drug design, contributing to the development of novel therapeutic agents.
Medicine: Preliminary studies suggest its potential in treating certain medical conditions due to its ability to interact with biological targets.
Industry: In industrial applications, it may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mecanismo De Acción
Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds:
Ethyl 4-(2-hydroxy-3-((3-methylbutyl)oxy)propyl)piperazine-1-carboxylate
4-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate
Uniqueness: Compared to its analogs, this compound's unique combination of hydroxy and alkyne functionalities offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
And there you have it! This compound surely has a lot to explore. How do you find its scientific intrigue?
Propiedades
IUPAC Name |
ethyl 4-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-16(4,6-2)22-13-14(19)12-17-8-10-18(11-9-17)15(20)21-7-3;/h1,14,19H,6-13H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJLECAPNJJMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)C(=O)OCC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2854565.png)
![N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2854567.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2854571.png)
![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B2854573.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)


